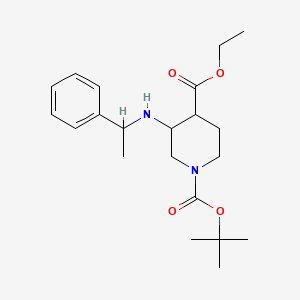

Ethyl 1-Boc-3-(1-phenylethylamino)piperidine-4-carboxylate

Description

BenchChem offers high-quality Ethyl 1-Boc-3-(1-phenylethylamino)piperidine-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 1-Boc-3-(1-phenylethylamino)piperidine-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-O-tert-butyl 4-O-ethyl 3-(1-phenylethylamino)piperidine-1,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32N2O4/c1-6-26-19(24)17-12-13-23(20(25)27-21(3,4)5)14-18(17)22-15(2)16-10-8-7-9-11-16/h7-11,15,17-18,22H,6,12-14H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEQUVEFMYQSDPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1NC(C)C2=CC=CC=C2)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 1-Boc-3-(1-phenylethylamino)piperidine-4-carboxylate (CAS No. 1016259-54-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 1-Boc-3-(1-phenylethylamino)piperidine-4-carboxylate, with the CAS number 1016259-54-3, is a key chiral building block in medicinal chemistry.[1] Its structure, incorporating a protected piperidine ring, a chiral phenylethylamine moiety, and an ethyl ester, makes it a valuable intermediate in the synthesis of complex molecular architectures, particularly for active pharmaceutical ingredients (APIs). The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen ensures stability and allows for selective deprotection and further functionalization, a critical feature in multi-step drug synthesis. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and discusses its significance in the landscape of drug discovery and development.

Chemical Properties and Stereoisomerism

This compound is a disubstituted piperidine derivative with multiple stereocenters, leading to the potential for several diastereomers and enantiomers. The stereochemistry is critical as the biological activity of the final drug molecule is often highly dependent on the specific spatial arrangement of its constituent atoms.

| Property | Value |

| CAS Number | 1016259-54-3 |

| Molecular Formula | C₂₁H₃₂N₂O₄ |

| Molecular Weight | 376.49 g/mol |

| MDL Number | MFCD18911735 |

| Storage | Room temperature, dry conditions |

Table 1: Physicochemical Properties of Ethyl 1-Boc-3-(1-phenylethylamino)piperidine-4-carboxylate.[1]

The presence of two chiral centers, one in the piperidine ring at the C3 position and the other in the phenylethylamine side chain, gives rise to four possible stereoisomers. The relative stereochemistry of the substituents on the piperidine ring (cis or trans) and the absolute configuration of the phenylethylamine (R or S) will dictate the final stereoisomer obtained. The diastereoselective synthesis of a specific isomer is a key challenge and a critical consideration for its application in drug development.

Synthesis of Ethyl 1-Boc-3-(1-phenylethylamino)piperidine-4-carboxylate

The most logical and widely employed synthetic route to this class of compounds is through the diastereoselective reductive amination of a keto-ester precursor, Ethyl 1-Boc-3-oxopiperidine-4-carboxylate (CAS No. 71233-25-5), with a chiral amine, (R)- or (S)-1-phenylethylamine.[2][3]

Reaction Scheme

Caption: General workflow for the synthesis via reductive amination.

Causality Behind Experimental Choices

The choice of reagents and conditions is paramount for achieving high yield and, crucially, high diastereoselectivity.

-

Precursor Synthesis: The starting material, Ethyl 1-Boc-3-oxopiperidine-4-carboxylate, can be synthesized through various methods, often involving the Dieckmann condensation or related cyclization strategies.[4][5] Its availability from commercial suppliers simplifies the initial steps of the synthesis.[2][3][6]

-

Reductive Amination: This is a cornerstone reaction in medicinal chemistry for the formation of C-N bonds.[7] The reaction proceeds in two key stages:

-

Imine/Enamine Formation: The ketone on the piperidine ring reacts with the primary amine of 1-phenylethylamine to form an iminium ion intermediate. The reaction is typically carried out in a suitable organic solvent, and the removal of water can drive the equilibrium towards the imine.

-

Reduction: A reducing agent is then introduced to reduce the iminium ion to the final amine product.

-

-

Choice of Reducing Agent: The selection of the reducing agent is critical for the success and stereochemical outcome of the reaction.

-

Sodium triacetoxyborohydride (NaBH(OAc)₃): This is often the reagent of choice for reductive aminations. It is milder than other borohydrides like sodium borohydride (NaBH₄) and sodium cyanoborohydride (NaBH₃CN), reducing imines much faster than ketones. This selectivity prevents the side reaction of reducing the starting keto-ester. Furthermore, it can be used in a one-pot procedure where the amine and ketone are mixed with the reducing agent directly.

-

Catalytic Hydrogenation: While also a viable method, it may require more specialized equipment (e.g., a Parr shaker) and can sometimes lead to debenzylation if not carefully controlled.

-

-

Diastereoselectivity: The stereochemical outcome of the reduction is influenced by several factors, including the steric hindrance of the substituents on the piperidine ring and the chiral auxiliary (1-phenylethylamine). The reducing agent will preferentially attack the iminium ion from the less hindered face, leading to the formation of one diastereomer in excess. The choice of solvent and temperature can also play a role in optimizing the diastereomeric ratio. The resulting product will be a mixture of diastereomers (e.g., (cis and trans isomers), which will likely require purification by chromatography to isolate the desired stereoisomer.

Detailed Experimental Protocol

The following is a representative, self-validating protocol for the synthesis of Ethyl 1-Boc-3-(1-phenylethylamino)piperidine-4-carboxylate.

Materials:

-

Ethyl 1-Boc-3-oxopiperidine-4-carboxylate (1.0 eq)

-

(R)- or (S)-1-Phenylethylamine (1.1 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (anhydrous)

-

Acetic Acid (catalytic amount, optional)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and Hexanes for chromatography

Procedure:

-

To a solution of Ethyl 1-Boc-3-oxopiperidine-4-carboxylate in anhydrous DCM, add (R)- or (S)-1-phenylethylamine.

-

The mixture is stirred at room temperature for 1-2 hours to allow for the formation of the iminium ion intermediate. A catalytic amount of acetic acid can be added to facilitate this step.

-

In a separate flask, suspend sodium triacetoxyborohydride in anhydrous DCM.

-

Slowly add the suspension of the reducing agent to the reaction mixture at 0 °C (ice bath).

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product is then purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired diastereomers of Ethyl 1-Boc-3-(1-phenylethylamino)piperidine-4-carboxylate.

Self-Validation: The purity and identity of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product or by separation of the diastereomers during chromatography.

Application in Drug Development

Substituted piperidines are a common motif in a vast array of pharmaceuticals due to their favorable pharmacokinetic properties and their ability to act as rigid scaffolds to present functional groups in a well-defined spatial orientation.[8] Ethyl 1-Boc-3-(1-phenylethylamino)piperidine-4-carboxylate serves as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications.

The presence of the secondary amine allows for further derivatization, such as acylation, alkylation, or sulfonylation, to explore the structure-activity relationship (SAR) of a lead compound. The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with other amines to form amides, a common functional group in many drugs. The Boc protecting group can be readily removed under acidic conditions to liberate the piperidine nitrogen, which can then be further functionalized.

The specific substitution pattern of this molecule, a 3-amino-4-carboxylate piperidine, is a key structural element in various biologically active compounds, including inhibitors of enzymes such as dipeptidyl peptidase-4 (DPP-4) and as ligands for G-protein coupled receptors (GPCRs).

Visualization of the Synthetic Workflow

Caption: Step-by-step synthetic workflow from reactants to purified product.

Conclusion

Ethyl 1-Boc-3-(1-phenylethylamino)piperidine-4-carboxylate is a synthetically valuable intermediate with significant potential in drug discovery. Its preparation via diastereoselective reductive amination allows for the introduction of key structural and stereochemical elements. A thorough understanding of its synthesis and the causal factors influencing the reaction outcome is essential for medicinal chemists aiming to incorporate this scaffold into novel therapeutic agents. The protocols and insights provided in this guide serve as a foundational resource for the effective utilization of this important building block.

References

-

MySkinRecipes. Ethyl 1-Boc-3-(1-phenylethylamino)piperidine-4-carboxylate. [Link]

-

Home Sunshine Pharma. Ethyl N-Boc-piperidine-4-carboxylate CAS 142851-03-4. [Link]

- Wen, L., et al. (2011). 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. Journal of Medicinal Chemistry.

-

PubChem. CID 161290137 | C16H30N2O4. [Link]

- Google Patents. CN102775343A - Preparation method for 1-N-BOC-4-acetyl piperidine.

- Google Patents. CN103304472A - Method for synthesizing 1-BOC-3-piperidone.

- Google Patents. US4435572A - Synthesis of ethyl-4(3'-methoxyphenyl)

- Google Patents. US7115634B2 - 4-aminopiperidine and their use as a medicine.

- Google Patents. FR2802206A1 - 4-AMINOPIPERIDINE DERIVATIVES AND THEIR USE AS MEDICINAL PRODUCTS.

-

Scientific Update. Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. [Link]

- Google P

- Bhattacharya, S., et al. (2011). Synthesis of a new dipeptide analogue and its chemical characterization by different spectral means. Der Pharma Chemica, 3(3), 174-188.

-

Synple Chem. Available Synple Chem Reagent Cartridges. [Link]

-

PubChem. Tert-butyl 3-oxopiperidine-1-carboxylate. [Link]

- Samant, S. D., & Kulkarni, R. A. (1981). Preparation of N-[ω-(4-aryl-1-piperazinyl)ethyl/propyl]-3-hydroxyphthalimidines. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 20(6), 524-526.

Sources

- 1. Ethyl 1-Boc-3-(1-phenylethylamino)piperidine-4-carboxylate [myskinrecipes.com]

- 2. biosynth.com [biosynth.com]

- 3. 71233-25-5 Cas No. | Ethyl 1-Boc-3-oxopiperidine-4-carboxylate | Apollo [store.apolloscientific.co.uk]

- 4. scientificupdate.com [scientificupdate.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. Ethyl 1-Boc-3-oxopiperidine-4-carboxylate, 97%, Thermo Scientific Chemicals 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.be]

- 7. Available Synple Chem Reagent Cartridges [synplechem.com]

- 8. pubs.acs.org [pubs.acs.org]

Physicochemical properties of Ethyl 1-Boc-3-(1-phenylethylamino)piperidine-4-carboxylate

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 1-Boc-3-(1-phenylethylamino)piperidine-4-carboxylate

This guide provides a comprehensive technical overview of the physicochemical properties of Ethyl 1-Boc-3-(1-phenylethylamino)piperidine-4-carboxylate, a substituted piperidine scaffold of significant interest in medicinal chemistry and drug development. The complex nature of this molecule, featuring multiple chiral centers and functional groups, necessitates a thorough and multi-faceted characterization approach. This document is intended for researchers, medicinal chemists, and drug development professionals, offering not just data, but the scientific rationale behind the analytical methodologies required to ensure data integrity and reproducibility.

Introduction and Molecular Overview

Ethyl 1-Boc-3-(1-phenylethylamino)piperidine-4-carboxylate is a heterocyclic compound built upon a piperidine core. Its structure is characterized by several key features that dictate its chemical behavior and potential as a pharmaceutical intermediate:

-

Piperidine Scaffold: A saturated six-membered heterocycle containing nitrogen, a common motif in a vast number of approved drugs due to its favorable pharmacokinetic properties.

-

Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group on the piperidine nitrogen serves to modulate the basicity of the nitrogen and prevent unwanted side reactions during synthesis. It is a crucial element for controlled chemical transformations.

-

Ethyl Carboxylate at C4: This ester functional group provides a handle for further synthetic modification and influences the molecule's polarity and hydrogen bonding capacity.

-

Substituent at C3: The (1-phenylethylamino) group introduces significant steric bulk, a secondary amine, and an aromatic ring, which will profoundly impact the molecule's solubility, lipophilicity, and potential for intermolecular interactions such as π-stacking.

-

Stereochemistry: The molecule possesses at least three stereocenters: at the C3 and C4 positions of the piperidine ring and at the benzylic carbon of the 1-phenylethylamino moiety. The specific stereoisomer (diastereomer and enantiomer) will have a critical impact on its biological activity and physicochemical properties. This guide assumes a mixture of diastereomers unless chiral separation is explicitly discussed.

The rigorous characterization of this molecule is paramount for its application in a regulated drug development environment. Understanding its properties is the foundation for formulation development, pharmacokinetic profiling, and ensuring batch-to-batch consistency.

Caption: Molecular structure and key functional regions.

Core Physicochemical Properties

Due to the specific substitution pattern, comprehensive public data for this exact molecule is scarce. Therefore, we present data for the parent scaffold, Ethyl 1-Boc-piperidine-4-carboxylate , as a baseline and provide expert analysis on the expected influence of the 3-(1-phenylethylamino) substituent.

Properties of the Parent Scaffold

The following table summarizes the known properties of Ethyl 1-Boc-piperidine-4-carboxylate (CAS: 142851-03-4), which serves as a crucial reference point.

| Property | Value | Source |

| Molecular Formula | C₁₃H₂₃NO₄ | [ChemScene][1], [Sigma-Aldrich] |

| Molecular Weight | 257.33 g/mol | [ChemScene][1], [Sigma-Aldrich] |

| Appearance | Liquid (Typical) | - |

| Boiling Point | 120-135 °C at 0.5 mmHg | [Sigma-Aldrich] |

| Density | 1.046 g/mL at 25 °C | [Sigma-Aldrich] |

| Refractive Index (n20/D) | 1.458 | [Sigma-Aldrich] |

| Topological Polar Surface Area (TPSA) | 55.84 Ų | [ChemScene][1] |

| LogP (Calculated) | 2.20 | [ChemScene][1] |

Predicted Properties of the Target Molecule

The introduction of the 3-(1-phenylethylamino) group will significantly alter the parent scaffold's properties.

| Property | Predicted Value / Expected Impact | Rationale and Causality |

| Molecular Formula | C₂₄H₃₈N₂O₄ | Calculated |

| Molecular Weight | 418.57 g/mol | Calculated |

| Appearance | Likely a solid at room temperature | The significant increase in molecular weight, introduction of an aromatic ring, and an additional N-H bond for hydrogen bonding will increase intermolecular forces, favoring a solid state. |

| Boiling Point | Significantly higher than the parent scaffold | Increased molecular weight and polarity lead to stronger van der Waals forces and hydrogen bonding, requiring more energy to enter the gas phase. |

| Solubility | Low in water; soluble in organic solvents like DCM, Ethyl Acetate, Methanol. | The large, nonpolar phenylethyl group will decrease aqueous solubility. The molecule retains hydrogen bond acceptors (carbonyls) and a donor (N-H), allowing solubility in polar organic solvents.[2] |

| pKa | Two expected pKa values: one for the secondary amine (approx. 8-10) and a much weaker basicity for the carbamate nitrogen. | The secondary amine is the primary basic center. The exact pKa requires experimental determination as it is influenced by the surrounding steric and electronic environment. |

| LogP | Higher than the parent scaffold (likely > 4.0) | The addition of a phenyl and an ethyl group significantly increases the lipophilicity of the molecule. |

Synthesis and Purification Strategy

A common synthetic route to this class of compounds involves the reductive amination of a ketone precursor. This approach offers a convergent and efficient pathway to the target molecule.

Caption: Plausible synthetic workflow via reductive amination.

The resulting product will be a mixture of diastereomers. Purification by standard silica gel chromatography is often sufficient to isolate the compound mixture, but separation of the individual diastereomers typically requires specialized techniques such as chiral chromatography.

Analytical Characterization Workflow

A self-validating analytical workflow is essential to confirm the identity, purity, and properties of the target molecule. Each step provides orthogonal data that, when combined, creates a complete and trustworthy profile.

Caption: Comprehensive analytical characterization workflow.

Chromatographic Analysis for Purity Assessment

Principle: High-Performance Liquid Chromatography (HPLC) with UV detection is the gold standard for assessing the purity of non-volatile organic compounds. The choice of a suitable stationary and mobile phase allows for the separation of the main compound from impurities and, potentially, its diastereomers.

Detailed Protocol (Method Development):

-

System: Agilent 1260 Infinity II or equivalent HPLC system with a Diode Array Detector (DAD).

-

Column Selection: Start with a robust, general-purpose C18 column (e.g., Zorbax Eclipse XDB-C18, 4.6 x 150 mm, 5 µm).

-

Mobile Phase:

-

Solvent A: 0.1% Formic Acid in Water

-

Solvent B: 0.1% Acetonitrile

-

-

Gradient Elution: A typical scouting gradient would be:

-

0-2 min: 5% B

-

2-15 min: 5% to 95% B

-

15-17 min: 95% B

-

17.1-20 min: 5% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: Monitor at multiple wavelengths (e.g., 210 nm, 254 nm) to ensure detection of all components. The phenyl group should give a strong signal around 254 nm.

-

Injection Volume: 5 µL of a ~1 mg/mL solution in Methanol or Acetonitrile.

-

Data Analysis: Integrate all peaks. Purity is expressed as the area percentage of the main peak(s). The presence of multiple, closely eluting major peaks would suggest a diastereomeric mixture.

High-Resolution Mass Spectrometry (HRMS) for Identity Confirmation

Principle: HRMS, typically using Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) analyzer, provides a highly accurate mass measurement of the protonated molecule ([M+H]⁺). This allows for the unambiguous determination of the elemental formula.[3]

Detailed Protocol:

-

System: Agilent 6230B TOF or equivalent.

-

Ionization Mode: Positive Ion ESI.

-

Sample Preparation: Prepare a dilute solution (~10 µg/mL) in 50:50 Acetonitrile:Water with 0.1% formic acid to promote protonation.

-

Analysis: Infuse the sample directly or via HPLC.

-

Mass Scan Range: m/z 100-1000.

-

Expected Result: The measured mass for the [M+H]⁺ ion should be within 5 ppm of the calculated exact mass of C₂₄H₃₉N₂O₄⁺ (419.2904). For example, a measured mass of 419.2895 would confirm the elemental composition.

NMR Spectroscopy for Structural Elucidation

Principle: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure. ¹H NMR provides information on the number and connectivity of protons, while ¹³C NMR identifies all unique carbon atoms.[4]

Detailed Protocol:

-

System: Bruker 400 MHz Avance III or equivalent.

-

Sample Preparation: Dissolve ~10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).

-

¹H NMR Analysis:

-

Expected Aromatic Protons: Multiplets between δ 7.2-7.5 ppm (phenyl group).

-

Expected Piperidine Protons: A complex series of multiplets between δ 1.5-4.5 ppm. The protons adjacent to nitrogen and the C3/C4 methine protons will be the most downfield.

-

Expected Ethyl Ester Protons: A quartet around δ 4.1 ppm (OCH₂) and a triplet around δ 1.2 ppm (CH₃).

-

Expected Boc Group Protons: A sharp singlet at ~δ 1.45 ppm integrating to 9 protons.

-

Expected Phenylethyl Protons: A quartet for the benzylic CH and a doublet for the methyl group.

-

-

¹³C NMR Analysis:

-

Expected Carbonyl Carbons: Two signals in the δ 155-175 ppm range (one for the ester, one for the carbamate).

-

Expected Aromatic Carbons: Multiple signals in the δ 120-140 ppm range.

-

Expected Boc Group Carbons: A quaternary carbon around δ 80 ppm and the methyl carbons around δ 28 ppm.

-

Expected Piperidine Carbons: Signals in the δ 25-60 ppm range.

-

Experimental Determination of pKa and LogD

Principle: The pKa (acid dissociation constant) and LogD (distribution coefficient at a specific pH) are critical parameters for predicting a drug's behavior in vivo. Potentiometric titration is a reliable method for pKa determination.

Detailed Protocol (pKa by Titration):

-

Accurately weigh ~5-10 mg of the compound and dissolve it in a mixed solvent system (e.g., 50% Methanol/Water) to ensure solubility.

-

Titrate the solution with a standardized solution of HCl (e.g., 0.1 M) while monitoring the pH with a calibrated electrode.

-

The inflection point in the titration curve corresponds to the pKa of the secondary amine. Specialized software is used to calculate the precise value.

References

-

Analytical method by liquid chromatography to assay piperine associated in nanoemulsions. [Link]

-

Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. National Institutes of Health. [Link]

- Method for measuring content of piperidine impurity in glatiramer acetate sample.

-

1,4-Piperidinedicarboxylic acid, 4-[[(9H-fluoren-9-ylmethyloxy)carbonyl]amino]-, 1-(1,1-dimethylethyl) ester. Organic Syntheses. [Link]

-

C16H30N2O4. PubChem. [Link]

- Method for synthesizing 1-BOC-3-piperidone.

-

ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2). Policija. [Link]

-

Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxylate Polymorphic Forms. MDPI. [Link]

-

Ethyl 1-methyl-4-oxopiperidine-3-carboxylate. PubChem. [Link]

-

Ethyl 4-piperidinecarboxylate. PubChem. [Link]

-

Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. [Link]

Sources

Molecular structure and conformation of Ethyl 1-Boc-3-(1-phenylethylamino)piperidine-4-carboxylate

An In-Depth Technical Guide to the Molecular Structure and Conformation of Ethyl 1-Boc-3-(1-phenylethylamino)piperidine-4-carboxylate

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and preferred conformation of Ethyl 1-Boc-3-(1-phenylethylamino)piperidine-4-carboxylate, a complex chiral building block relevant to medicinal chemistry. The piperidine scaffold is a privileged structure in drug design, and understanding its three-dimensional topology is paramount for elucidating structure-activity relationships (SAR).[1][2] This document synthesizes theoretical principles with practical methodologies, detailing the interplay of steric hindrance, electronic effects, and the influence of the bulky N-Boc protecting group on the conformational landscape of the piperidine ring. We present a multi-faceted approach, combining Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and computational chemistry, to determine the most stable conformation. The guide culminates in detailed, field-proven protocols for researchers seeking to perform similar analyses.

Introduction: The Significance of Piperidine Conformation

The piperidine ring is a ubiquitous motif in pharmaceuticals and natural products, prized for its ability to present substituents in well-defined three-dimensional vectors.[2][3] The conformational rigidity of the piperidine chair form, relative to more flexible acyclic systems, allows for precise interactions with biological targets.[1] The title compound, Ethyl 1-Boc-3-(1-phenylethylamino)piperidine-4-carboxylate, presents a formidable conformational challenge due to its multiple stereocenters and heavily substituted nature.

The key conformational questions for this molecule are:

-

What is the preferred conformation of the piperidine ring (chair, boat, or twist-boat)?

-

What are the relative orientations (axial vs. equatorial) of the three large substituents?

-

How does the N-Boc group, known for its significant steric demands, influence the ring geometry and substituent positioning?[4]

Answering these questions is critical for its application as a synthetic intermediate, as the spatial arrangement of its functional groups will dictate the stereochemical outcome of subsequent reactions and its ultimate utility in drug design.

Synthesis and Inherent Stereochemical Complexity

A plausible synthetic pathway for Ethyl 1-Boc-3-(1-phenylethylamino)piperidine-4-carboxylate often begins with a commercially available starting material like Ethyl 1-Boc-3-oxopiperidine-4-carboxylate. The key step involves a stereoselective reductive amination with (R)- or (S)-1-phenylethylamine.

This reaction generates two new stereocenters at the C3 and C4 positions of the piperidine ring. Because a chiral amine is used, the product is a mixture of diastereomers (typically cis and trans isomers regarding the C3 and C4 substituents). These diastereomers possess distinct physical properties and can usually be separated by column chromatography. The conformational analysis that follows will focus on predicting the most stable isomer, which is likely the major product of the reaction under thermodynamic control.

Foundational Methodologies for Conformational Elucidation

A singular technique is often insufficient to definitively assign the conformation of a complex molecule. A synergistic approach is required.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for analyzing molecular conformation in solution.[5][6]

-

¹H NMR Vicinal Coupling Constants (³J): The magnitude of the coupling constant (³J) between two protons on adjacent carbons is dependent on the dihedral angle (φ) between them. This relationship is described by the Karplus equation .[7][8][9] Large couplings (³J ≈ 8-12 Hz) typically indicate an anti-periplanar relationship (φ ≈ 180°), characteristic of diaxial protons in a chair conformation. Small couplings (³J ≈ 1-4 Hz) suggest a gauche relationship (φ ≈ 60°), as seen between axial-equatorial or diequatorial protons.[10][11]

-

2D NMR (NOESY): Nuclear Overhauser Effect Spectroscopy (NOESY) identifies protons that are close in space (< 5 Å). Strong NOE cross-peaks between protons in a 1,3-diaxial arrangement provide unambiguous evidence for a chair conformation and confirm substituent orientation.

Single-Crystal X-ray Crystallography

X-ray crystallography provides an exact measurement of bond lengths, bond angles, and dihedral angles in the solid state, offering an unequivocal picture of the molecule's conformation in the crystal lattice.[3][12][13] While this is considered the definitive method for structural determination, it is important to recognize that crystal packing forces can occasionally favor a conformation that is not the most stable one in solution.[14][15]

Computational Chemistry

In silico modeling provides invaluable insight into the relative energies of different possible conformations.[1][16] Using methods like Density Functional Theory (DFT), one can perform geometry optimizations for all plausible conformers (e.g., chair with diequatorial substituents, chair with diaxial substituents, twist-boat) and calculate their relative Gibbs free energies (ΔG) to predict the most abundant species in a given environment (gas phase or solution).[16][17]

Conformational Analysis: Unraveling the Structure

The analysis begins with the piperidine ring and extends to the influence of its substituents.

The Piperidine Ring: A Chair Preference

For nearly all substituted piperidines, the lowest energy conformation is a chair form, which minimizes both angle strain and torsional strain.[2] Boat or twist-boat conformations are significantly higher in energy unless forced by rigid polycyclic systems. Therefore, our analysis will focus on the two possible chair conformers that can interconvert via a ring-flip.

// Conformer 1 N1 [pos="0,0.5!", label="N"]; C2_1 [pos="0.87,-0.5!", label="C"]; C3_1 [pos="0.87,-1.5!", label="C"]; C4_1 [pos="0,-2.5!", label="C"]; C5_1 [pos="-0.87,-1.5!", label="C"]; C6_1 [pos="-0.87,-0.5!", label="C"];

// Conformer 2 N2 [pos="3,0.5!", label="N"]; C2_2 [pos="3.87,-0.5!", label="C"]; C3_2 [pos="3.87,-1.5!", label="C"]; C4_2 [pos="3,-2.5!", label="C"]; C5_2 [pos="2.13,-1.5!", label="C"]; C6_2 [pos="2.13,-0.5!", label="C"];

// Bonds for Conformer 1 N1 -- C2_1 -- C3_1 -- C4_1 -- C5_1 -- C6_1 -- N1;

// Bonds for Conformer 2 N2 -- C2_2 -- C3_2 -- C4_2 -- C5_2 -- C6_2 -- N2;

// Substituent placeholders for Conformer 1 C3_ax_1 [pos="0.87,-2.0!", label="ax", fontsize=10]; C3_eq_1 [pos="1.74,-1.5!", label="eq", fontsize=10]; C4_ax_1 [pos="0,-3.0!", label="ax", fontsize=10]; C4_eq_1 [pos="-0.87,-3.0!", label="eq", fontsize=10];

// Substituent placeholders for Conformer 2 C3_eq_2 [pos="3.87,-2.0!", label="eq", fontsize=10]; C3_ax_2 [pos="4.74,-1.5!", label="ax", fontsize=10]; C4_eq_2 [pos="3,-3.0!", label="eq", fontsize=10]; C4_ax_2 [pos="2.13,-3.0!", label="ax", fontsize=10];

// Equilibrium arrow edge [dir=both, label=" Ring Flip ", fontsize=12]; C4_1 -> C4_2 [pos="1.5,-2.5! 3.5,-2.5!", lhead=cluster1, ltail=cluster0]; } dot Caption: Chair-chair interconversion for a piperidine ring.

Substituent Effects: A Quantitative Look

The preference for a substituent to occupy an equatorial position can be quantified by its conformational free energy, or A-value .[18] A higher A-value indicates a stronger preference for the equatorial position to avoid destabilizing 1,3-diaxial steric interactions.

| Substituent | Approximate A-value (kcal/mol) | Steric Bulk |

| -COOEt | ~1.1 - 1.2 | Moderate |

| -CH₃ | ~1.7 - 1.8 | Moderate |

| -C₆H₅ (Phenyl) | ~3.0 | Large |

| -C(CH₃)₃ (tert-Butyl) | > 4.5 | Very Large |

| Table 1: A-Values for relevant functional groups.[19][20] |

Based on these values, we can make initial predictions:

-

Ethyl 4-carboxylate: Possesses a moderate A-value and will prefer an equatorial orientation.

-

3-(1-phenylethylamino): This is a very large group. While a precise A-value is not tabulated, it can be inferred to be significantly larger than that of a phenyl group (>3.0 kcal/mol) due to the additional ethylamino portion. This group will have an overwhelming preference for the equatorial position.

-

1-Boc group: The N-Boc group is also very bulky. While it doesn't occupy a standard axial/equatorial position, its size can create A(1,3) strain (allylic strain) with substituents on C2 and C6.[4] In this 3,4-substituted system, its steric influence will be felt primarily through interactions with the C3 substituent and the C2/C6 axial protons.

The Prevailing Conformation: A Synthesis of Evidence

Considering the steric demands of the substituents, the thermodynamically most stable diastereomer will be the one that allows both large groups at C3 and C4 to reside in equatorial positions. This corresponds to the trans isomer.

Proposed Dominant Conformation: A chair conformation where the piperidine ring has the 3-(1-phenylethylamino) group in an equatorial position and the ethyl 4-carboxylate group in an equatorial position .

In this arrangement:

-

The two largest substituents avoid destabilizing 1,3-diaxial interactions.

-

The proton at C3 will be axial, and the proton at C4 will be axial. This predicts a large diaxial coupling constant (³J ≈ 8-12 Hz) between H3 and H4 in the ¹H NMR spectrum, which would serve as a key experimental validator.

Any other conformation, such as the cis-diastereomer (requiring one large group to be axial) or the ring-flipped conformer of the trans-isomer (placing both large groups in highly unfavorable axial positions), would be significantly higher in energy.

Validating Protocols: A Guide for the Scientist

To experimentally and computationally validate the proposed conformation, the following workflows are recommended.

Protocol: NMR-Based Conformational Analysis

Step-by-Step Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the purified diastereomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire a high-resolution ¹H NMR spectrum on a spectrometer of 400 MHz or higher.

-

Coupling Constant Analysis: Carefully analyze the multiplicity of the signals for the protons at C3 and C4. Decoupling experiments may be necessary for unambiguous assignment. Measure the vicinal coupling constant, ³J(H3-H4). A value > 8 Hz strongly supports a diaxial relationship for these protons.

-

NOESY Acquisition: Perform a 2D NOESY experiment.

-

NOE Analysis: Look for key through-space correlations. For the proposed conformer, expect to see NOEs between the axial proton on C3 and other axial protons (e.g., on C5) and between the axial proton on C4 and other axial protons (e.g., on C2 and C6). The absence of strong NOEs between the C3/C4 substituents and axial protons further supports their equatorial assignment.

Protocol: Computational Conformation Search

Step-by-Step Methodology:

-

Structure Generation: Using molecular modeling software (e.g., GaussView, Avogadro), build 3D structures for the potential key conformers:

-

Chair A: trans-3,4-diequatorial substituents.

-

Chair B: cis-3-equatorial, 4-axial substituents.

-

Chair C: cis-3-axial, 4-equatorial substituents.

-

Twist-boat conformations.

-

-

Geometry Optimization: For each structure, perform a full geometry optimization using a reliable level of theory, such as DFT with the B3LYP functional and a 6-31G(d) basis set.[1] A polarizable continuum model (PCM) can be included to simulate a solvent environment.

-

Energy Calculation: Perform a frequency calculation on each optimized structure to confirm it is a true energy minimum and to obtain the Gibbs free energy.

-

Analysis: Compare the relative Gibbs free energies of all calculated conformers. The structure with the lowest ΔG is the predicted most stable conformation.

-

Validation: Compare the computationally predicted parameters (e.g., ³J coupling constants, key inter-proton distances) with the experimental data obtained from NMR to ensure the model aligns with reality.

Conclusion

References

- Conformational Analysis. Part 16. Conformational Free Energies in Substituted Piperidines and Piperidinium Salts. (n.d.). PubMed.

- Theoretical study on the anomeric effect in α-substituted tetrahydropyrans and piperidines. (2017). Carbohydrate Research.

- Karplus Equation Definition. (n.d.). Fiveable.

- Theoretical and Computational Approaches in the Study of Piperidine-Based Compounds: A Technical Guide. (n.d.). Benchchem.

- Theoretical study on the anomeric effect in α-substituted tetrahydropyrans and piperidines. (2017). Carbohydrate Research.

- Conformation of hindered piperidines: Spectroscopic evidence for contribution of boat conformations. (n.d.). Indian Academy of Sciences.

- X-ray crystal structure and conformational flexibility study of a N-substituted 2,6-diphenylpiperidine derivative. (2017). Sampath.

- Aromaticity enhancement of cyclopentadiene in piperidine derivatives: a DFT study on combination of the anomeric effect and Schleyer hyperconjugative aromaticity. (n.d.). New Journal of Chemistry.

- JACS 125 - KARPLUS EQUATION. (2003). Chemical & Engineering News.

- DEVELOPMENTS IN THE KARPLUS EQUATION AS THEY RELATE TO THE NMR COUPLING CONSTANTS OF CARBOHYDRATES. (n.d.). PubMed Central.

- Karplus equation. (n.d.). Wikipedia.

- COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS. (n.d.). University of Wisconsin-Madison.

- Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. (2020). Chemistry – A European Journal.

- Free Ligand 1D NMR Conformational Signatures To Enhance Structure Based Drug Design of a Mcl-1 Inhibitor (AZD5991) and Other Synthetic Macrocycles. (n.d.). Journal of Medicinal Chemistry.

- Synthesis, X-Ray Crystallography and Leishmanicidal Activity of Benzimidazolinyl Piperidine derivative. (2015). ResearchGate.

- Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. (2022). RSC Medicinal Chemistry.

- Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. (2022). ACS Omega.

- The conformational preferences of fluorinated piperidine derivatives... (n.d.). ResearchGate.

- Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. (n.d.). Journal of the American Chemical Society.

- Probing the anomeric effect and mechanism of isomerization of oxazinane rings by DFT methods. (2021). Organic & Biomolecular Chemistry.

- Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. (2011). ResearchGate.

- X-ray crystal structure of the minor anti-piperidine product 14d. (n.d.). ResearchGate.

- Solution and solid structure of a boc-protected piperidine-spiro-hydantoin as studied by two-dimensional NMR and X-ray crystallography. (n.d.). ResearchGate.

- X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties. (2020). Molecules.

- How much steric hindrance does a phenyl group offer? (2016). Chemistry Stack Exchange.

- A value. (n.d.). Wikipedia.

- Table of A-Values. (n.d.). University of California, Irvine.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. ias.ac.in [ias.ac.in]

- 3. X-ray crystal structure and conformational flexibility study of a N-substituted 2,6-diphenylpiperidine derivative - Sampath - Journal of Structural Chemistry [bakhtiniada.ru]

- 4. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of meth ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00239F [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. fiveable.me [fiveable.me]

- 8. C&EN: SCIENCE & TECHNOLOGY - JACS 125 - KARPLUS EQUATION [pubsapp.acs.org]

- 9. Karplus equation - Wikipedia [en.wikipedia.org]

- 10. DEVELOPMENTS IN THE KARPLUS EQUATION AS THEY RELATE TO THE NMR COUPLING CONSTANTS OF CARBOHYDRATES - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. A value - Wikipedia [en.wikipedia.org]

- 19. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 20. groups.chem.ubc.ca [groups.chem.ubc.ca]

A Technical Guide to the Synthesis and Application of Substituted 3-Aminopiperidine-4-carboxylates

Executive Summary

The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its prevalence in numerous FDA-approved drugs and natural products.[1][2] Its unique stereochemical and physicochemical properties, such as a stable chair conformation, allow for the precise three-dimensional orientation of substituents, which is critical for optimizing interactions with biological targets.[1] This guide focuses on a particularly valuable derivative: the substituted 3-aminopiperidine-4-carboxylate scaffold. This structure combines the conformational rigidity of the piperidine ring with strategically placed functional groups—an amine and a carboxylate—that serve as key pharmacophoric elements or versatile handles for further chemical modification. We will explore the causality behind synthetic choices, provide detailed experimental insights, and examine the scaffold's role in the development of impactful therapeutics, most notably as inhibitors of Dipeptidyl Peptidase-4 (DPP-4) for the treatment of type 2 diabetes.

The 3-Aminopiperidine-4-carboxylate Scaffold: A Privileged Motif

The utility of the 3-aminopiperidine-4-carboxylate core lies in its trifunctional nature within a conformationally restricted six-membered ring. The nitrogen atom in the ring modulates solubility and lipophilicity, while the C3-amino group and C4-carboxylate group provide crucial hydrogen bond donor/acceptor sites and points for diversification.[1][3] The stereochemistry at positions 3 and 4 is paramount, as the relative orientation of the substituents dictates how the molecule fits into a biological target's binding pocket. Introducing chirality can significantly enhance biological activity, selectivity, and pharmacokinetic properties.[3]

The most prominent application of this scaffold is in the design of DPP-4 inhibitors.[4][5][6] DPP-4 is an enzyme that inactivates incretin hormones, which play a role in regulating blood sugar. Inhibiting DPP-4 increases the levels of these hormones, leading to improved glycemic control.[5] Several approved drugs, known as "gliptins," feature a chiral 3-aminopiperidine moiety that binds to the S2 subsite of the DPP-4 enzyme.[4][5]

Core Synthetic Strategies

The synthesis of substituted 3-aminopiperidine-4-carboxylates presents several challenges, including regioselectivity and, most importantly, stereocontrol. Methodologies can be broadly categorized into classical cyclization approaches and modern asymmetric techniques.

Dieckmann Condensation: A Foundational Approach

The Dieckmann condensation is a classic and robust method for forming five- and six-membered rings.[7][8] It is an intramolecular Claisen condensation of a diester, typically promoted by a strong base like sodium ethoxide or sodium hydride.[7][8] For the synthesis of the piperidine core, this involves the cyclization of a suitably substituted N,N-bis(alkoxycarbonylethyl)amine derivative.

The general mechanism proceeds as follows:

-

Enolate Formation: A strong base deprotonates the α-carbon of one of the ester groups to form an enolate.

-

Intramolecular Attack: The enolate attacks the carbonyl carbon of the other ester group, forming a cyclic tetrahedral intermediate.

-

Ring Closure: The intermediate collapses, expelling an alkoxide and forming a cyclic β-keto ester.[7][8]

-

Workup: An acidic workup is required to protonate the final product.

This approach reliably yields the 4-oxopiperidine-3-carboxylate core, which can then be further functionalized.[9] The amino group at the 3-position is typically introduced later via reductive amination of the C4-keto group after manipulation of the C3-ester.

Caption: Generalized workflow for piperidine synthesis via Dieckmann Condensation.

Stereoselective Synthetic Routes

Achieving specific stereoisomers is crucial for pharmacological activity. Several strategies have been developed to control the stereochemistry of the 3-amino and 4-carboxylate groups.

From Chiral Precursors: One effective method involves starting from readily available chiral molecules, such as amino acids. For instance, L-glutamic acid can be converted into an enantiomerically pure 3-(N-Boc-amino)piperidine derivative through a multi-step sequence involving diester reduction, tosylation, and cyclization with an appropriate amine. This chiral pool approach leverages the inherent stereochemistry of the starting material to build the final product.

Asymmetric Catalysis: Asymmetric hydrogenation is a powerful tool for setting stereocenters. A common strategy involves synthesizing a pyridine or dihydropyridine precursor and then performing a hydrogenation with a chiral catalyst, such as a Rhodium or Ruthenium complex with a chiral phosphine ligand (e.g., JOSIPHOS).[10] This can convert a prochiral enamide or enamine intermediate into a chiral amine with high enantioselectivity. This method was famously employed in a highly efficient, green synthesis of Sitagliptin.[10]

Caption: Key strategies for achieving stereocontrol in piperidine synthesis.

Application in Drug Discovery: DPP-4 Inhibitors

The 3-aminopiperidine scaffold is a validated pharmacophore for DPP-4 inhibition. The primary amine of the piperidine ring forms a critical salt bridge with two glutamate residues (Glu205 and Glu206) in the S2 subsite of the enzyme, anchoring the inhibitor in the active site.[5]

Case Study: Sitagliptin Sitagliptin was the first DPP-4 inhibitor to receive FDA approval and serves as a paradigm for this class of drugs.[4] Its synthesis has evolved significantly, moving from initial routes to a highly optimized, greener manufacturing process. The second-generation synthesis highlights the power of asymmetric catalysis.[10][11]

The key step involves the asymmetric hydrogenation of a prochiral enamine intermediate using a rhodium catalyst paired with a chiral ferrocenyl diphosphine ligand (t-Bu JOSIPHOS).[10] This reaction proceeds with high efficiency and enantioselectivity, directly establishing the desired (R)-stereochemistry of the β-amino acid portion of the molecule, which is subsequently coupled with the triazolopiperazine heterocycle.[10][12]

| Drug (DPP-4 Inhibitor) | Key Structural Moiety | Note on Scaffold Interaction |

| Sitagliptin | (R)-3-Amino-4-(2,4,5-trifluorophenyl)butan-1-one | The core structure is a β-amino acid, not a piperidine. However, its development heavily influenced the field.[4] |

| Alogliptin | (R)-3-Aminopiperidine | The chiral aminopiperidine binds to the S2 pocket of DPP-4.[4] |

| Linagliptin | (R)-3-Aminopiperidine | The aminopiperidine is crucial for potent and selective inhibition.[4] |

| Omarigliptin | Complex piperidinone derivative | A weekly, long-acting inhibitor. |

This table highlights drugs where the 3-aminopiperidine motif is a central component.

Key Experimental Protocols

Protocol: Synthesis of Racemic N-Acetyl-3-aminopiperidine via Hydrogenation

This protocol describes the reduction of a pyridine ring to a piperidine ring, a common foundational step.

Source: Adapted from patent literature describing the synthesis of 3-aminopiperidine precursors.[13]

Materials:

-

3-Aminopyridine

-

Acetic Anhydride

-

Acetic Acid

-

10% Palladium on Carbon (Pd/C)

-

Hydrogen source

Procedure:

-

Acetylation: Cool a solution of 3-aminopyridine (1.0 eq) in acetic acid to 10°C. Add acetic anhydride (1.2 eq) dropwise, allowing for a slight exotherm. Stir the solution at room temperature for 2 hours to form N-acetyl-3-aminopyridine in situ.[13]

-

Hydrogenation Setup: Transfer the solution to a suitable pressure reactor containing 10% Pd/C catalyst (typically 5% by weight of the starting material).

-

Reduction: Pressurize the reactor with hydrogen gas (pressure and temperature conditions may vary, e.g., 50-100 psi, room temperature to 50°C) and agitate until hydrogen uptake ceases (typically 24-48 hours).

-

Workup: Carefully vent the reactor and filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

-

Isolation: Concentrate the filtrate under reduced pressure to obtain the crude racemic N-acetyl-3-aminopiperidine, which can be purified further or hydrolyzed to racemic 3-aminopiperidine.

Causality: Acylating the aminopyridine prior to hydrogenation prevents catalyst poisoning by the basic amine and directs the reaction. Palladium on carbon is a standard, effective catalyst for pyridine ring reduction.

Protocol: Stereoselective Reductive Amination to a Piperidine Derivative

This protocol illustrates the introduction of an amino group onto a piperidone core.

Source: Adapted from general procedures for reductive amination in the synthesis of peptide analogues.[14]

Materials:

-

1-Boc-piperidin-3-one (1.0 eq)

-

Glycine ethyl ester hydrochloride (1.0 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.0-1.5 eq)

-

Acetic Acid (1.5 eq)

-

Dichloromethane (DCM)

-

Molecular sieves (optional, but recommended)

Procedure:

-

Imine Formation: To a stirred solution of 1-Boc-piperidin-3-one, glycine ethyl ester hydrochloride, and molecular sieves in DCM, add acetic acid. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate iminium ion.[14]

-

Reduction: Add sodium triacetoxyborohydride in portions to the reaction mixture. NaBH(OAc)₃ is a mild and selective reducing agent ideal for reductive aminations, as it does not readily reduce the starting ketone.[14]

-

Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.

-

Quenching and Workup: Carefully quench the reaction by adding an aqueous solution of sodium bicarbonate or sodium hydroxide. Extract the aqueous phase with DCM.[14]

-

Purification: Combine the organic layers, dry over sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The resulting crude product, ethyl 2-[(1-tert-butoxycarbonylpiperidin-3-yl)amino]acetate, can be purified by column chromatography.

Expertise Insight: The choice of NaBH(OAc)₃ is critical. Unlike the more powerful NaBH₄, it is less basic, tolerant of mild acid, and selectively reduces the iminium ion over the ketone, minimizing side reactions. The in-situ formation of the imine followed by immediate reduction is an efficient one-pot process.

Conclusion and Future Perspectives

The substituted 3-aminopiperidine-4-carboxylate scaffold and its close analogs are firmly established as privileged structures in medicinal chemistry. Their success in targeting DPP-4 has paved the way for their exploration against other biological targets. Future research will likely focus on developing novel, more efficient, and highly stereoselective synthetic routes to access increasingly complex and diverse substitution patterns.[15][16] The application of multi-enzyme cascade systems and other green chemistry approaches will be pivotal in producing these valuable building blocks sustainably and cost-effectively.[11][17] As our understanding of molecular recognition deepens, the precise, three-dimensional arrangement of functional groups offered by this scaffold will continue to make it an invaluable tool for drug development professionals.

References

-

Asymmetric Synthesis of Functionalized trans-2,6-Disubstituted Piperidines with N-Sulfinyl δ-Amino β-Ketoesters. Synthesis of (−)-Lasubine I. Organic Letters - ACS Publications. Available from: [Link]

-

Catalytic asymmetric synthesis of piperidine derivatives through the [4 + 2] annulation of imines with allenes. PubMed. Available from: [Link]

-

(PDF) Synthesis of Sitagliptin. ResearchGate. Available from: [Link]

-

A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. PMC - NIH. Available from: [Link]

-

Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor. Frontiers. Available from: [Link]

-

Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor. Frontiers. Available from: [Link]

-

Asymmetric Synthesis of Ring Functionalized trans-2,6-Disubstituted Piperidines from N-Sulfinyl δ-Amino β-Keto Phosphonates. Total Synthesis of (−)-Myrtine. The Journal of Organic Chemistry - ACS Publications. Available from: [Link]

-

Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Available from: [Link]

-

Enantioselective Synthesis of Functionalized 2,2-Disubstituted Piperidines Enabled by Pd-Catalyzed Decarboxylative Asymmetric Allylic Alkylation. PubMed. Available from: [Link]

-

Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. Royal Society of Chemistry. Available from: [Link]

-

Enantioselective Synthesis of (R)-Sitagliptin via Phase-Transfer Catalytic aza-Michael Addition. ACS Omega - ACS Publications. Available from: [Link]

-

Regioselective synthesis of substituted piperidine-2,4-diones and their derivatives via. UCL Discovery. Available from: [Link]

-

Natural Compounds as DPP-4 Inhibitors: 3D-Similarity Search, ADME Toxicity, and Molecular Docking Approaches. MDPI. Available from: [Link]

-

Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. NIH. Available from: [Link]

-

Discovery of 3-aminopiperidines as potent, selective, and orally bioavailable dipeptidyl peptidase IV inhibitors. ResearchGate. Available from: [Link]

-

Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. PMC - NIH. Available from: [Link]

-

Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Brieflands. Available from: [Link]

-

Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. Available from: [Link]

-

Dieckmann Condensation. Organic Chemistry Portal. Available from: [Link]

- WO2011160037A2 - Process for the preparation of a single enantiomer of 3-aminopiperidine dihydrochloride. Google Patents.

-

Synthesis of cis‐3‐methyl‐4‐aminopiperidine Derivatives. ResearchGate. Available from: [Link]

-

Cook and Reed : Experinzeds iut the Piperidine Series. Part I. 399 -. RSC Publishing. Available from: [Link]

-

Discovery of 3-aminopiperidines as potent, selective, and orally bioavailable dipeptidyl peptidase IV inhibitors. PubMed. Available from: [Link]

-

Experimental Help for Dieckmann Condensation. Reddit. Available from: [Link]

-

Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry. Available from: [Link]

-

Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update - UK. Available from: [Link]

-

3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]

-

Synthesis of aminomethylated 4-fluoropiperidines and 3- fluoropyrrolidines. University of Antwerp. Available from: [Link]

-

Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. PMC - PubMed Central. Available from: [Link]

-

3-Aminopiperidine-4-carboxylic acid. Heterocyclic Compounds - Crysdot LLC. Available from: [Link]

-

4-Aminopiperidine-4-carboxylic Acid: A Cyclic α,α-Disubstituted Amino Acid for Preparation of Water-Soluble Highly Helical Peptides. The Journal of Organic Chemistry - ACS Publications. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. thieme-connect.com [thieme-connect.com]

- 4. mdpi.com [mdpi.com]

- 5. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Dieckmann Condensation [organic-chemistry.org]

- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 10. researchgate.net [researchgate.net]

- 11. frontiersin.org [frontiersin.org]

- 12. nbinno.com [nbinno.com]

- 13. WO2011160037A2 - Process for the preparation of a single enantiomer of 3-aminopiperidine dihydrochloride - Google Patents [patents.google.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether - PMC [pmc.ncbi.nlm.nih.gov]

- 16. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 17. Frontiers | Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor [frontiersin.org]

The Strategic Role of the N-Boc Protecting Group in Modern Piperidine Synthesis

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The piperidine ring is a ubiquitous scaffold in a multitude of pharmaceuticals and natural products, owing to its versatile chemical nature.[1] However, the inherent nucleophilicity and basicity of the piperidine nitrogen often complicate multi-step synthetic sequences. This guide provides an in-depth analysis of the N-tert-butoxycarbonyl (N-Boc) protecting group, a cornerstone of modern organic synthesis, detailing its strategic application in controlling the reactivity of the piperidine nitrogen. We will explore the mechanistic underpinnings of its installation and removal, provide field-proven experimental protocols, and discuss its role in enabling complex molecular architectures, thereby offering a comprehensive resource for researchers in drug discovery and development.

Introduction: The Piperidine Scaffold and the Imperative for Nitrogen Protection

Significance of the Piperidine Motif in Pharmaceuticals

The six-membered heterocyclic amine, piperidine, is a fundamental structural motif in a vast array of biologically active molecules.[1] Its prevalence in pharmaceuticals underscores its importance as a privileged scaffold, allowing for diverse functionalization and three-dimensional complexity that is often crucial for specific interactions with biological targets.[1]

The Nucleophilic and Basic Nature of the Piperidine Nitrogen

The nitrogen atom in the piperidine ring is a secondary amine, characterized by its lone pair of electrons, which confers both nucleophilic and basic properties.[2] In the course of a multi-step synthesis, this reactivity can be problematic, leading to undesired side reactions such as N-alkylation, N-acylation, or acid-base reactions that can interfere with transformations at other sites of the molecule.

The Necessity of Protecting Groups in Multi-step Synthesis

To circumvent these challenges, the temporary "masking" of the amine functionality with a protecting group is an essential strategy. A suitable protecting group must be easy to introduce, stable (or inert) to a wide range of subsequent reaction conditions, and readily removable in high yield under conditions that do not affect other functional groups in the molecule.[2][3]

The N-tert-Butoxycarbonyl (N-Boc) Group: A Chemist's Tool of Choice

The N-tert-butoxycarbonyl (Boc) group is arguably the most common amine protecting group in non-peptide chemistry, and for good reason.[4] It converts the highly reactive secondary amine of piperidine into a significantly less reactive carbamate.[2][5]

Chemical Structure and Properties of the Boc Group

The Boc group, with the chemical formula (CH₃)₃C-O-C(O)-, is introduced using reagents like di-tert-butyl dicarbonate (Boc₂O). The resulting N-Boc piperidine is a carbamate, which dramatically reduces the nucleophilicity and basicity of the nitrogen atom due to the electron-withdrawing nature of the carbonyl group.

Advantages of the N-Boc Group in Piperidine Synthesis

The widespread use of the N-Boc group stems from several key advantages:

-

Stability: The Boc group is robust and stable under a wide variety of reaction conditions, including basic hydrolysis, many nucleophiles, and catalytic hydrogenation, which is used to cleave other protecting groups like the Carboxybenzyl (Cbz) group.[5][6]

-

Orthogonality: The acid-labile nature of the Boc group makes it orthogonal to many other protecting groups, such as the base-labile Fmoc group or the hydrogenolysis-labile Cbz group. This orthogonality is critical in complex syntheses requiring selective deprotection.[6][7]

-

Facile Cleavage: The Boc group is efficiently removed under mild acidic conditions, which typically do not harm other acid-sensitive functional groups when conditions are carefully chosen.[3][8]

Mechanism of Action: A Tale of Two Reactions

The utility of the N-Boc group is defined by the efficiency and selectivity of its introduction and removal.

N-Boc Protection: Electrophilic Attack on the Piperidine Nitrogen

The protection of the piperidine nitrogen is typically achieved by its reaction with di-tert-butyl dicarbonate (Boc₂O). The mechanism involves the nucleophilic attack of the piperidine nitrogen onto one of the electrophilic carbonyl carbons of Boc₂O.[5][7][9] This forms a tetrahedral intermediate, which then collapses, eliminating a tert-butyl carbonate leaving group. This leaving group can subsequently act as a base to deprotonate the newly formed N-Boc piperidinium salt or decompose into carbon dioxide and tert-butoxide, which then neutralizes the salt.[7][9] The formation of gaseous CO₂ provides a strong thermodynamic driving force for the reaction.[5]

Caption: Mechanism of N-Boc Protection of Piperidine.

N-Boc Deprotection: Acid-Mediated Liberation of the Amine

The removal of the Boc group is achieved under acidic conditions, typically with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[4][5][10] The mechanism is initiated by the protonation of the carbamate's carbonyl oxygen.[7][8] This protonation facilitates the cleavage of the tert-butyl-oxygen bond, leading to the formation of a stable tertiary carbocation (tert-butyl cation) and an unstable carbamic acid intermediate.[2][5] The tert-butyl cation typically deprotonates to form isobutene gas.[5] The carbamic acid intermediate rapidly decarboxylates, releasing carbon dioxide and yielding the protonated piperidine, which is then neutralized in a basic workup to give the free amine.[7][8]

Caption: Acid-Catalyzed N-Boc Deprotection Mechanism.

Experimental Protocols and Methodologies

The following protocols represent common and reliable methods for the N-Boc protection and deprotection of piperidines.

Protocol 1: General Procedure for N-Boc Protection of Piperidine

This procedure is a standard method for the N-tert-butoxycarbonylation of a piperidine derivative.

Step-by-Step Methodology:

-

Dissolve the piperidine starting material (1.0 equiv.) in a suitable solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or a dioxane/water mixture.[11]

-

Add a base (e.g., triethylamine (TEA), 1.5 equiv.) to the solution, followed by di-tert-butyl dicarbonate (Boc₂O, 1.1-1.3 equiv.).[11] The Boc₂O may be added as a solid or as a solution in the reaction solvent.

-

Stir the reaction mixture at room temperature for 2-16 hours.[12]

-

Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[11][12]

-

Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[12]

-

If using an organic solvent, separate the organic layer. Extract the aqueous layer with the organic solvent (e.g., DCM) two or three times.[3][12]

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-Boc protected piperidine.[3][12]

-

Purify the product by silica gel column chromatography if necessary.[12]

Table 1: Common Reagents and Conditions for N-Boc Protection

| Parameter | Common Choices | Notes |

| Reagent | Di-tert-butyl dicarbonate (Boc₂O) | Typically 1.1-1.3 equivalents are used to ensure full conversion.[11] |

| Solvent | DCM, THF, Acetonitrile, Dioxane/Water | Choice depends on the solubility of the starting material.[11] |

| Base | Triethylamine (TEA), NaHCO₃, NaOH, DMAP | Neutralizes the acid formed during the reaction.[4][5][11] |

| Temperature | 0 °C to Room Temperature | Lower temperatures can improve selectivity in multifunctional compounds.[12] |

| Reaction Time | 1-16 hours | Monitored by TLC or LC-MS.[3][12] |

Protocol 2: General Procedures for N-Boc Deprotection

The choice of deprotection method depends on the substrate's sensitivity to specific acidic conditions.[3]

Method A: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

Step-by-Step Methodology:

-

Dissolve the N-Boc protected piperidine (1.0 equiv.) in DCM (to a concentration of approximately 0.1-0.2 M).[3]

-

Cool the solution to 0 °C in an ice bath.[3]

-

Slowly add TFA (5-10 equiv., often used as a 20-50% solution in DCM).[3][13]

-

Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor progress by TLC or LC-MS.[3]

-

Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.[3]

-

Dissolve the residue in an appropriate solvent and neutralize by adding a saturated aqueous NaHCO₃ or other base until the pH is basic.[3]

-

Extract the aqueous layer with an organic solvent (e.g., DCM, 3 times).[3]

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected piperidine.[3]

Method B: Hydrochloric Acid (HCl) in 1,4-Dioxane

Step-by-Step Methodology:

-

Dissolve the N-Boc protected piperidine in a minimal amount of a suitable solvent like methanol or dioxane.[3]

-

Add a solution of 4M HCl in dioxane (excess, typically 5-10 equiv.) and stir at room temperature for 1-3 hours.[3]

-

Monitor the reaction by TLC or LC-MS. Often, the hydrochloride salt of the deprotected piperidine will precipitate from the solution.[3]

-

The product can be isolated by filtration if it precipitates, or by adding a non-polar solvent like diethyl ether to induce precipitation.[3]

-

Alternatively, the solvent can be removed under reduced pressure. The resulting hydrochloride salt can be used directly or neutralized with a base as described in Method A to obtain the free amine.[3]

Table 2: Comparison of Common N-Boc Deprotection Methods

| Parameter | Method A: TFA/DCM | Method B: HCl/Dioxane |

| Reagents | 5-50% Trifluoroacetic Acid in Dichloromethane | 4M Hydrochloric Acid in 1,4-Dioxane |

| Temperature | 0 °C to Room Temperature | Room Temperature |

| Typical Time | 1-4 hours[3] | 1-3 hours[3] |

| Typical Yield | >95%[3] | Quantitative[3] |

| Workup | Requires neutralization of TFA salt. | Often simplifies isolation via precipitation of the HCl salt.[3] |

| Considerations | TFA is volatile and corrosive. | Dioxane is a suspected carcinogen; HCl is corrosive. |

Strategic Applications in Complex Synthesis

The N-Boc group is more than just a passive shield; it can be actively used to direct the course of a synthesis.

Achieving Regioselectivity in Polyfunctional Piperidines

In piperidines containing multiple reactive sites, such as another primary or secondary amine, the Boc group is crucial for achieving regioselective reactions. For instance, in the synthesis of (R)-2-(Aminomethyl)-1-N-Boc-piperidine, careful control of reaction conditions (e.g., slow addition of Boc₂O at low temperature) allows for selective protection of the more nucleophilic piperidine nitrogen over the exocyclic primary amine.[12]

Directing Stereochemistry through N-Boc Directed Lithiation

The N-Boc group can influence the stereochemical outcome of reactions at adjacent positions. In a technique known as Beak's α-lithiation-trapping, the bulky N-Boc group directs the deprotonation to a specific position, allowing for subsequent diastereoselective trapping with an electrophile to form trans-substituted piperidines.

Caption: General Synthetic Workflow Utilizing N-Boc Protection.

Troubleshooting and Field-Proven Insights

| Problem | Potential Cause | Suggested Solution |

| Incomplete Protection | Steric hindrance; deactivated amine; hydrolyzed Boc₂O. | Increase reaction time/temperature; use a stronger base or a more reactive Boc-donating reagent; ensure anhydrous conditions.[11] |

| Di-Boc Formation | Excess Boc₂O; highly nucleophilic secondary amine. | Use a controlled amount of Boc₂O (1.0-1.1 equiv.); perform the reaction at a lower temperature (e.g., 0°C).[11][12] |

| Incomplete Deprotection | Insufficient acid; short reaction time. | Increase equivalents of acid or reaction time; monitor carefully by TLC/LC-MS. |

| Side Reactions during Deprotection | Alkylation of nucleophilic residues by the t-butyl cation. | Use scavengers like anisole or thioanisole, particularly with electron-rich aromatic substrates.[10] |

Conclusion: The Enduring Utility of the N-Boc Group

The N-Boc protecting group is an indispensable tool in the synthesis of piperidine-containing molecules. Its unique combination of stability, ease of introduction and removal, and its ability to enable orthogonal synthetic strategies makes it a first-choice option for chemists in academic and industrial research.[3] A thorough understanding of its properties, mechanisms, and practical application is fundamental to the successful design and execution of synthetic routes toward novel and complex pharmaceutical agents.

References

-

Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. The Role of Piperidine Derivatives in Advanced Chemical Synthesis. [Link]

-

Master Organic Chemistry. Amine Protection and Deprotection. [Link]

-

Common Organic Chemistry. Boc Protection Mechanism (Boc2O). [Link]

-

Open Research@CSIR-NIScPR. Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. [Link]

-

Royal Society of Chemistry. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. [Link]

-

Chemistry Steps. Boc Protecting Group for Amines. [Link]

-

Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]

- Google Patents. CN103864674A - Method for preparing (R)-3-amino piperidine hydrochloride.

-

Aapptec Peptides. N-Terminal Deprotection - Fmoc removal. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. One moment, please... [chemistrysteps.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Amine Protection / Deprotection [fishersci.co.uk]

- 5. total-synthesis.com [total-synthesis.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 10. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. peptide.com [peptide.com]

An In-depth Technical Guide to the Biological Potential of Chiral Piperidine Derivatives and Scaffolds

Foreword: The Privileged Position of Chiral Piperidines in Modern Drug Discovery

The piperidine ring, a simple six-membered nitrogenous heterocycle, is a cornerstone of medicinal chemistry.[1][2] Its structural prevalence is not a matter of chance but a testament to its remarkable utility. Found in countless natural alkaloids and synthetic pharmaceuticals, the piperidine scaffold offers a unique combination of favorable physicochemical properties, metabolic stability, and the ability to present substituents in a well-defined three-dimensional orientation.[1][3]

This guide delves into a critical evolution of this scaffold: the strategic introduction of chirality. A chiral center transforms the conformationally stable piperidine ring into a highly specific molecular key, capable of unlocking nuanced biological activities.[4][5] The distinct spatial arrangement of atoms in one enantiomer versus another can dramatically alter a molecule's interaction with its biological target, often leading to profound differences in efficacy, selectivity, and safety.[6][7] We will explore how harnessing this chirality allows medicinal chemists to refine pharmacological profiles, enhancing potency, optimizing pharmacokinetics, and even mitigating off-target toxicities such as hERG inhibition.[6][8] This document serves as a technical resource for researchers and drug development professionals, providing not just a summary of what is known but a deeper understanding of the causality behind experimental design and the immense therapeutic potential held within these elegant structures.

Part 1: Asymmetric Synthesis - Crafting the Chiral Core

The therapeutic success of chiral piperidines is fundamentally dependent on the ability to synthesize them in an enantiomerically pure form. The development of robust asymmetric synthetic methodologies is therefore a critical pursuit.[4] While numerous strategies exist, this section will detail a proven and versatile workflow: the hydrogenation of substituted pyridines, a common and efficient route to cis-piperidines.[3]

Experimental Protocol: Diastereoselective cis-Hydrogenation of a Substituted Pyridine